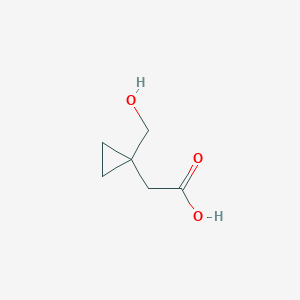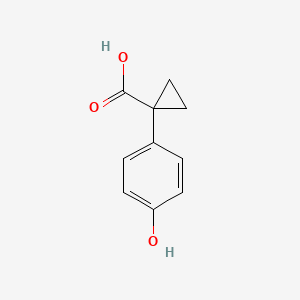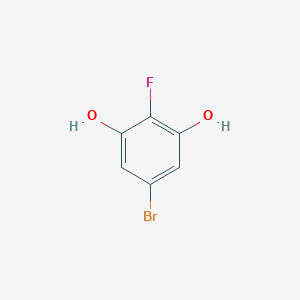
Fluorure de 3-(chlorodifluorométhoxy)benzoyle
Vue d'ensemble
Description
3-(Chlorodifluoromethoxy)benzoyl fluoride, also known as CDBF, is a fluorinated benzoyl fluoride compound that has been used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the fields of biochemistry and pharmacology.
Applications De Recherche Scientifique
Analyse complète des applications du fluorure de 3-(chlorodifluorométhoxy)benzoyle
Le this compound est un composé présentant des applications potentielles dans divers domaines de la recherche scientifique en raison de sa structure chimique unique. Voici une analyse détaillée de six applications uniques, chacune avec sa propre section dédiée.
Nanotechnologie et science des matériaux : La voie sol-gel fluorolytique vers les fluorures métalliques, facilitée par des composés tels que le this compound, a ouvert un large éventail d'applications en nanotechnologie et en science des matériaux. Cela inclut le développement de fluorures métalliques à surface élevée présentant un potentiel significatif en catalyse et dans d'autres applications techniques en raison de leur forte acidité de Lewis et de leur méso porosité .
Fluorination nucléophile : En chimie médicinale, l'introduction d'atomes de fluor dans les composés organiques peut modifier considérablement leur activité biologique. Le this compound peut servir de réactif dans les réactions de fluorination nucléophile, offrant une voie pour synthétiser des échafaudages fluorés que l'on retrouve dans les médicaments, les produits agrochimiques et les matériaux .
Radiofluorination pour l'imagerie TEP : Le potentiel du composé en radiofluorination est notable, en particulier pour l'imagerie par tomographie par émission de positons (TEP). Il peut être utilisé pour marquer des traceurs de petites molécules avec le radioisotope 18F, qui est crucial pour mener des études d'imagerie in vivo .
Formation de liaison C–F catalysée par des enzymes : La catalyse enzymatique impliquant la formation de liaison C–F est un domaine émergent. Le this compound pourrait être utilisé dans l'étude des enzymes capables de catalyser la formation ou la rupture des liaisons C–F, ce qui est un domaine de recherche important en biochimie .
Synthèse de composés bioactifs : Le groupe trifluorométhoxy, qui fait partie de la structure du this compound, est de plus en plus utilisé comme substituant dans les composés bioactifs. Son incorporation dans les petites molécules est un domaine d'intérêt croissant dans la recherche pharmaceutique, étant donné sa capacité à améliorer les propriétés des médicaments .
Catalyse photoredox : Ce composé peut également jouer un rôle dans la catalyse photoredox, une technique qui utilise la lumière pour activer une réaction chimique. Il pourrait être utilisé pour développer de nouvelles méthodes d'acyltrifluorométhylation radicalaire des alcènes, ce qui est une transformation précieuse en synthèse organique .
Mécanisme D'action
The mechanism of action of 3-(Chlorodifluoromethoxy)benzoyl fluoride involves the covalent binding of the compound to the active site of the enzyme. This binding results in the inhibition of the enzyme's activity, which can lead to a variety of biological effects. The exact mechanism of action of 3-(Chlorodifluoromethoxy)benzoyl fluoride is still being studied, and further research is needed to fully understand the compound's effects on enzymes and other biological processes.
Biochemical and Physiological Effects:
3-(Chlorodifluoromethoxy)benzoyl fluoride has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity and the regulation of neurotransmitters. The compound has also been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(Chlorodifluoromethoxy)benzoyl fluoride in lab experiments is its high potency and specificity for enzyme inhibition. This allows researchers to study the effects of enzyme inhibition in a highly controlled manner. However, one of the main limitations of using 3-(Chlorodifluoromethoxy)benzoyl fluoride in lab experiments is its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of 3-(Chlorodifluoromethoxy)benzoyl fluoride, including the development of new drugs and the study of enzyme inhibition. Further research is needed to fully understand the compound's mechanism of action and its effects on various biological processes. Additionally, the potential toxicity of 3-(Chlorodifluoromethoxy)benzoyl fluoride needs to be further studied to ensure its safe use in lab experiments and potential drug development.
In conclusion, 3-(Chlorodifluoromethoxy)benzoyl fluoride is a unique compound that has gained significant attention in the scientific community due to its potential applications in the fields of biochemistry and pharmacology. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and ensure its safe use in lab experiments and potential drug development.
Propriétés
IUPAC Name |
3-[chloro(difluoro)methoxy]benzoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-8(11,12)14-6-3-1-2-5(4-6)7(10)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRASVHPMHKNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)C(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632768 | |
| Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39161-74-5 | |
| Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




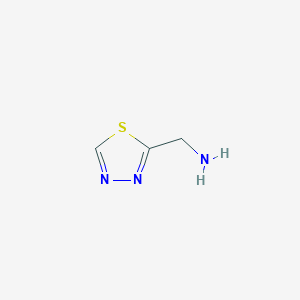
![2,3-Dimethylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1602882.png)


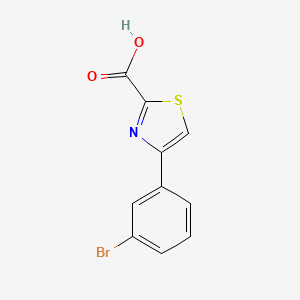
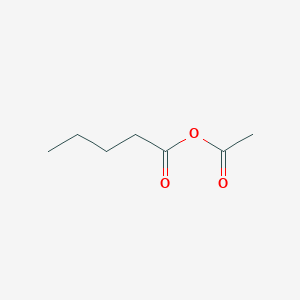
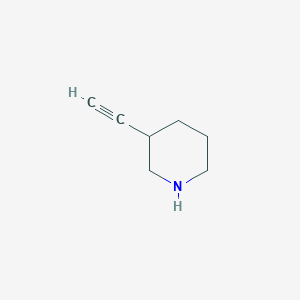
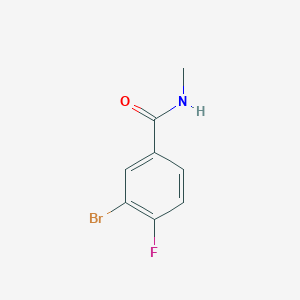
![2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B1602892.png)
